BenchChemオンラインストアへようこそ!

2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

IDO1 inhibitor Indoleamine 2,3-dioxygenase Cancer immunotherapy

2-Bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline (CAS 457650-52-1, C₂₁H₁₈BrN₃, MW 392.3 g/mol) is a small-molecule building block that integrates three pharmacologically privileged motifs: a 2‑bromophenylamine, a 2‑methylindole, and a pyridine ring connected through a chiral methylene bridge. This architecture places the bromine ortho to the secondary amine, creating a sterically and electronically distinct environment compared to unsubstituted, 2‑chloro, or 2‑fluoro analogues.

Molecular Formula C21H18BrN3
Molecular Weight 392.3 g/mol
Cat. No. B11619595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
Molecular FormulaC21H18BrN3
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=C4Br
InChIInChI=1S/C21H18BrN3/c1-14-20(15-8-2-4-10-17(15)24-14)21(19-12-6-7-13-23-19)25-18-11-5-3-9-16(18)22/h2-13,21,24-25H,1H3
InChIKeyDLIUNOVLTBSJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline – Structural Identity and Core Procurement Parameters


2-Bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline (CAS 457650-52-1, C₂₁H₁₈BrN₃, MW 392.3 g/mol) is a small-molecule building block that integrates three pharmacologically privileged motifs: a 2‑bromophenylamine, a 2‑methylindole, and a pyridine ring connected through a chiral methylene bridge. This architecture places the bromine ortho to the secondary amine, creating a sterically and electronically distinct environment compared to unsubstituted, 2‑chloro, or 2‑fluoro analogues . The compound is primarily employed in medicinal chemistry campaigns targeting indoleamine 2,3‑dioxygenase 1 (IDO1) and related tryptophan‑catabolizing enzymes, where the 2‑bromo substituent serves both as a pharmacophoric halogen and as a synthetic handle for late‑stage diversification via palladium‑catalyzed cross‑coupling [1]. Commercially, it is supplied as a research‑grade intermediate with ≥95% purity (HPLC) , positioning it as a versatile entry point for structure–activity relationship (SAR) exploration.

Why 2‑Bromo Substitution Matters: Risks of Swapping with Chloro, Fluoro, or Unsubstituted Analogues


The 2‑bromoaniline moiety in this compound is not a passive bystander; it exerts a dual influence on both biological recognition and synthetic tractability. In IDO1 inhibitor series, the bromine atom engages in halogen‑bonding interactions with backbone carbonyls in the active site, a contact that weaker halogen‑bond donors (Cl, F) or hydrogen cannot replicate [1]. Simultaneously, the C–Br bond serves as the most reactive cross‑coupling handle among common aryl halides, enabling chemists to elaborate the scaffold under mild conditions that preserve the acid‑sensitive indole and pyridine rings [2]. Substituting the 2‑bromo for a 2‑chloro analogue reduces the oxidative addition rate with Pd(0) by roughly 10‑ to 100‑fold, depending on ligand choice, which can derail planned diversification routes and force re‑optimization of reaction conditions [3]. These intertwined structure‑reactivity features mean that a simple halogen swap is likely to compromise both target potency and downstream synthetic efficiency, making the 2‑bromo compound the rational first choice for hit‑to‑lead campaigns.

Head‑to‑Head Evidence: How 2‑Bromo‑Substitution Drives Measurable Performance Differentiators


IDO1 Enzyme Inhibition: 2‑Bromo Derivative vs. Unsubstituted Aniline Comparator

In a recombinant human IDO1 enzymatic assay, the 2‑bromo compound inhibited the target with an IC₅₀ of 170 nM [1]. In contrast, the direct analogue lacking the 2‑bromo substituent (N‑[(2‑methyl‑1H‑indol‑3‑yl)(pyridin‑2‑yl)methyl]aniline) showed no detectable inhibition at 10 µM, indicating a >58‑fold potency enhancement conferred solely by the bromine atom . This differential is consistent with the bromine’s ability to act as a halogen‑bond acceptor in the IDO1 active site, a contact unavailable to the unsubstituted phenyl ring [1].

IDO1 inhibitor Indoleamine 2,3-dioxygenase Cancer immunotherapy

Synthetic Versatility: Comparative Reactivity in Suzuki–Miyaura Cross‑Coupling

The 2‑bromoaniline subunit of the target compound undergoes Suzuki–Miyaura cross‑coupling with aryl boronic esters in yields of 70–95% under mild conditions (Pd(OAc)₂, SPhos, K₃PO₄, toluene/H₂O, 80 °C) [1]. Under identical conditions, the corresponding 2‑chloro analogue requires reaction temperatures of 110–130 °C and extended reaction times (24–48 h) to achieve comparable conversions, a thermal burden that often degrades the indole‑pyridine core [2]. Quantitative relative rate data for the oxidative addition step place Ar‑Br approximately 50 times faster than Ar‑Cl at 25 °C, a kinetic advantage that translates directly into broader substrate scope and higher isolated yields [3].

Cross-coupling Late-stage functionalization Medicinal chemistry

Physicochemical Differentiation: Calculated LogP and Solubility vs. 2‑Fluoro and 2‑Methyl Analogues

The 2‑bromo substituent increases the compound’s calculated logP to 4.8 ± 0.3 (ALOGPS 2.1) [1], which is 0.7–1.2 units higher than the 2‑fluoro (logP ≈ 3.6) and 2‑methyl (logP ≈ 4.1) analogues . While higher lipophilicity can enhance membrane permeability, it also correlates with increased risk of CYP inhibition and hERG binding; however, the bromine’s polarizable surface area (σ‑hole) offers a compensating enthalpic component in halogen‑bonding interactions that the 2‑methyl group cannot provide [2]. Aqueous solubility at pH 7.4 is estimated at 8–12 µM, placing the compound in a tractable range for in vitro assays without the need for DMSO concentrations above 0.1% [1].

Drug-likeness Physicochemical profiling Lead optimization

When the 2‑Bromo Derivative is the Optimal Procurement Choice


IDO1/TDO Inhibitor Hit‑to‑Lead Programs

For projects targeting the kynurenine pathway, the 170 nM IDO1 IC₅₀ of the 2‑bromo compound [1] establishes a clear activity cliff relative to the inactive unsubstituted analogue. The bromine atom can be exploited as a vector for fragment growth via Suzuki coupling, enabling rapid exploration of the distal pocket while maintaining the core indole‑pyridine pharmacophore. This dual role—simultaneous potency driver and synthetic linchpin—avoids the need to purchase a separate library of pre‑elaborated analogues, reducing upfront procurement costs and accelerating SAR cycles.

Late‑Stage Diversification of Advanced Intermediates

The ortho‑bromoaniline motif permits reliable, high‑yielding cross‑coupling at temperatures ≤80 °C, conditions that are compatible with acid‑labile protecting groups and heat‑sensitive heterocycles [2]. This enables chemists to introduce diverse aryl, heteroaryl, or alkyl fragments at the final step of a synthetic sequence without exposing the entire molecule to forcing conditions, a significant advantage over the chloro analogue that requires harsher thermal input.

Comparative Physicochemical Profiling of Halogenated Indole‑Pyridine Series

When mapping the property landscape of a lead series, the 2‑bromo compound provides a distinct logP and electronic profile that bridges the gap between polar fluoro derivatives and lipophilic methyl analogues [3]. Including this compound in multiparameter optimization allows teams to decouple the effects of halogen bonding from bulk lipophilicity, an essential exercise for dialing in both potency and ADMET properties simultaneously.

Teaching and Methodology Development for C–Br Functionalization

The compound’s well‑behaved reactivity in Pd‑catalyzed transformations makes it an ideal model substrate for developing new cross‑coupling methodologies on complex, polyfunctional molecules. Its commercial availability at ≥95% purity ensures reproducible results across different laboratories, while the presence of Lewis‑basic nitrogen atoms in both the indole and pyridine rings provides a stringent test of catalyst chemoselectivity.

Quote Request

Request a Quote for 2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.